Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Description
Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8) is a malonic ester derivative with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol . It crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.5657 Å, b = 9.1784 Å, c = 14.5681 Å, and β = 101.636° at 150 K . The structure features an intramolecular hydrogen bond between the enamine nitrogen and carbonyl oxygen, stabilizing its conformation .
This compound is a key intermediate in synthesizing ethyl nalidixate, a precursor to quinolone antibiotics . Its synthesis involves a condensation reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylene malonate (EMME) . Applications extend to medicinal chemistry and heterocyclic synthesis, where its reactivity in annulation and cycloaddition reactions is exploited .
Properties
IUPAC Name |
diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFBMUDERBERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157604 | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-95-8 | |
| Record name | 1,3-Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
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| Record name | 13250-95-8 | |
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| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | |
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Preparation Methods
Reagents and Stoichiometry
The reaction employs a 1:1 molar ratio of 2-amino-6-picoline to diethyl ethoxymethylenemalonate. In a representative example, 130 g (1.202 mol) of 2-amino-6-picoline and 300 g (1.387 mol) of diethyl ethoxymethylenemalonate are combined in a 500 mL reaction vessel. The slight excess of diethyl ethoxymethylenemalonate ensures complete consumption of the limiting reagent, 2-amino-6-picoline.
Yield and Efficiency
The crude product yield in the patented example is 300 g, corresponding to a molar yield of 89.7% based on 2-amino-6-picoline. This high efficiency is attributed to the absence of side reactions and the stability of the intermediates.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes cost-effectiveness, reproducibility, and scalability. Key modifications to laboratory protocols include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. A tubular reactor operating at 90°C with a residence time of 30–60 minutes can achieve yields comparable to batch processes while minimizing energy consumption.
Catalyst Screening
Although the base method omits catalysts, pilot studies suggest that mild acid catalysts (e.g., p-toluenesulfonic acid) at 0.5–1.0 mol% can accelerate the condensation by stabilizing the imine intermediate. However, this introduces additional purification steps to remove residual catalyst.
Purification and Isolation Techniques
Recrystallization
The crude product is purified via ethanol recrystallization:
Alternative Purification Methods
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Chromatography : Silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) resolves minor impurities but is cost-prohibitive for industrial use.
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Acid-Base Extraction : Treatment with dilute sodium hydroxide (0.1 M) followed by hydrochloric acid neutralization (pH 6–7) removes unreacted starting materials but risks hydrolyzing the malonate ester.
Comparative Analysis of Synthetic Protocols
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch (500 mL flask) | Continuous flow reactor |
| Temperature Control | ±3°C | ±1°C |
| Yield | 89.7% | 85–90% |
| Purification Method | Ethanol recrystallization | Recrystallization + Filtration |
| Energy Efficiency | Moderate | High |
Challenges and Mitigation Strategies
Impurity Formation
Trace impurities include:
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Unreacted 2-amino-6-picoline : Removed via ethanol washes.
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Oligomeric Byproducts : Minimized by strict temperature control and avoiding prolonged heating.
Moisture Sensitivity
The malonate ester is prone to hydrolysis in humid environments. Industrial processes use nitrogen-sparged reactors to exclude moisture.
Chemical Reactions Analysis
Types of Reactions: Diethyl (6-methyl-2-pyridylaminomethylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Diethyl (6-methyl-2-pyridylaminomethylene)malonate has the molecular formula and a molecular weight of 278.3 g/mol. Its structure features a pyridine ring substituted with a methyl group at the 6-position, which influences its reactivity and biological activity.
Medicinal Chemistry
DEPAMM is recognized for its role as an intermediate in the synthesis of small molecule drugs, particularly anticancer agents. Its structural similarity to other diethyl malonate derivatives suggests potential applications in drug development. The compound can serve as a precursor for synthesizing various biologically active molecules.
- Anticancer Activity : Research indicates that derivatives of diethyl malonate are crucial in developing novel anticancer therapeutics. DEPAMM may exhibit similar properties due to its structural characteristics.
- Biological Activity : Studies are ongoing to evaluate DEPAMM's antimicrobial and anticancer properties, with preliminary findings suggesting promising bioactivity.
Organic Synthesis
DEPAMM is utilized as a building block in organic synthesis. It participates in various chemical reactions typical for malonates and amines, including:
- Oxidation : Can be oxidized to form pyridine N-oxides using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield amine derivatives with reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution can introduce different functional groups into the pyridine ring under basic or acidic conditions.
These reactions facilitate the preparation of more complex molecules with potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the importance of DEPAMM in various research contexts:
- A study demonstrated its effectiveness as a precursor for synthesizing substituted quinoline carboxyguanidines, which function as antidiabetic agents .
- Another research effort explored its use in creating novel compounds that exhibit enhanced biological activity through structural modifications involving DEPAMM .
These findings underscore the versatility of DEPAMM in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of Diethyl (6-methyl-2-pyridylaminomethylene)malonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares structural features and physical properties of Diethyl (6-methyl-2-pyridylaminomethylene)malonate with analogous malonate derivatives:
Key Observations :
- The pyridylamino group in the target compound introduces nitrogen-based hydrogen bonding, absent in simpler esters like diethyl benzylmalonate .
- Substituents influence reactivity: Compound 3’s pyridylmethylene group enables cycloaddition with arynes, whereas the aminomethylene group in CAS 6296-99-7 facilitates urea formation .
Cycloaddition and Annulation Reactions
- Target Compound: Primarily used in quinolone synthesis via condensation. No reported cycloaddition with arynes .
- Compound 3 (Diethyl 2-(pyridin-2-ylmethylene)malonate) : Undergoes [3 + 2] dipolar cycloaddition with benzynes to form pyrido[1,2-a]indole derivatives .
- Diethyl (aminomethylene)malonate: Reacts with isocyanates to form ureido-malonates, useful in heterocyclic chemistry .
Hydrogen Bonding and Crystal Packing
- The target compound’s intramolecular H-bond (N–H···O=C) reduces conformational flexibility, contrasting with diethyl benzylmalonate, which lacks such interactions .
- Intermolecular interactions: Hirshfeld surface analysis reveals short C–H···O contacts and carbonyl-carbonyl interactions in the target compound, absent in non-aromatic malonates .
Toxicity and Environmental Behavior
- Diethyl malonate analogs (e.g., dimethyl malonate) are classified as low-concern substances by the EPA due to low bioaccumulation and toxicity .
- The pyridylamino substituent in the target compound may alter environmental persistence.
Analytical Characterization
Biological Activity
Diethyl (6-methyl-2-pyridylaminomethylene)malonate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C14H18N2O4
- Molecular Weight : 278.3 g/mol
- CAS Number : 13250-95-8
- IUPAC Name : diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate
This compound features a pyridine ring substituted with a methyl group and an aminomethylene group attached to a malonate ester, which contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .
Anticancer Potential
The compound has also been evaluated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it appears to inhibit the proliferation of human cancer cell lines, such as breast and colon cancer cells, by affecting cell cycle regulation and promoting programmed cell death .
The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can bind to receptors on the surface of cells, altering signaling cascades that lead to changes in cellular behavior.
These interactions can lead to significant biological effects, including altered gene expression and metabolic activity .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Florence evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membrane integrity, leading to cell lysis .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound in human breast cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The mechanism was linked to activation of caspase pathways and mitochondrial dysfunction, leading to apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Diethyl (2-pyridylaminomethylene)malonate | Structure | Moderate | Low |
| Diethyl (4-methyl-2-pyridylaminomethylene)malonate | Structure | Low | Moderate |
| This compound | Structure | High | High |
This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs, likely due to its unique structural features which enhance binding affinity and bioactivity.
Q & A
Basic: What are the key functional groups in Diethyl (6-methyl-2-pyridylaminomethylene)malonate, and how do they influence its reactivity in organic synthesis?
The compound contains:
- Two ethyl ester groups (electron-withdrawing), enhancing acidity of the α-hydrogen and facilitating enolate formation.
- Pyridylamino-methylene moiety , enabling nucleophilic substitution and hydrogen bonding.
- Active methylene group , participating in condensation and cyclization reactions.
These groups allow it to act as a precursor for heterocycles (e.g., pyridones, quinolones) via nucleophilic addition, Michael acceptors in conjugate additions, and intermediates in multicomponent reactions. The ester groups stabilize enolates, while the pyridyl group directs regioselectivity .
Basic: What are common synthetic routes involving this compound in heterocyclic chemistry?
A standard method is condensation with aldehydes/ketones under basic conditions (e.g., NH₃):
Methylene group activation : The active methylene reacts with carbonyl electrophiles.
Cyclization : Intramolecular attack forms a pyridine or pyridone ring.
Decarboxylation : Loss of CO₂ yields the final heterocycle (e.g., substituted pyridines).
Example: Reaction with benzaldehyde produces a pyridine derivative via cyclization and ethanol/CO₂ elimination. This pathway is critical for synthesizing quinolone antibiotics .
Advanced: How can reaction conditions be optimized to control stereochemistry in cyclization reactions?
Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing cyclization rates.
- Base selection : Mild bases (e.g., NH₃) minimize side reactions, while strong bases (e.g., NaH) accelerate enolate formation but risk over-alkylation.
- Temperature control : Low temperatures favor kinetic products; higher temperatures promote thermodynamic control.
For stereoselective outcomes, use chiral auxiliaries or catalysts (e.g., lanthanide-Schiff base complexes) to induce asymmetry, as demonstrated in malonate decarboxylase-mediated enantioselective protonation .
Advanced: How do electronic effects of the pyridyl and ester groups influence its reactivity as a Michael acceptor?
- Pyridyl group : Electron-donating via resonance, increasing electrophilicity of the α,β-unsaturated ester.
- Ester groups : Electron-withdrawing, polarizing the double bond and enhancing susceptibility to nucleophilic attack.
These effects make the compound a strong Michael acceptor, reacting with enamines or enolates to form C–C bonds. Kinetic studies using pulsed EPR revealed higher reactivity with diethyl fumarate than maleate due to steric and electronic differences .
Advanced: What analytical techniques resolve contradictions in reaction mechanisms involving this compound?
- HPLC ( ) : Reverse-phase methods (C18 column, MeCN/H₂O/H₃PO₄ mobile phase) separate intermediates and monitor reaction progress.
- EXAFS/ATR-FTIR ( ) : Identify ternary surface complexes in metal-mediated reactions (e.g., Pb²⁺-malonate coordination).
- Pulsed EPR ( ) : Quantify radical addition rates to clarify kinetic vs. thermodynamic control.
For stereochemical analysis, X-ray crystallography (e.g., Hirshfeld surface analysis in ) maps hydrogen-bonding networks influencing molecular packing and reactivity.
Advanced: How can conflicting data on decarboxylation efficiency in malonate derivatives be reconciled?
Conflicts often arise from:
- Substrate steric effects : Bulky groups hinder decarboxylation; smaller substituents favor it.
- pH dependence : Acidic conditions promote protonation of intermediates, altering pathways.
- Metal coordination : Transition metals (e.g., La/Yb in ) catalyze asymmetric decarboxylation, overriding non-catalytic trends.
Methodological resolution involves kinetic isotope effect (KIE) studies and computational modeling (DFT) to map transition states .
Basic: What safety precautions are critical when handling this compound?
- Irritant properties : Use gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure.
- Thermal stability : Avoid open flames (decomposition risks).
- Waste disposal : Neutralize with mild bases (e.g., NaHCO₃) before aqueous disposal.
Refer to SDS data for specific hazard codes (e.g., H315/H319 for skin/eye irritation) .
Advanced: How does intramolecular hydrogen bonding affect its crystallographic conformation?
X-ray studies () show:
- N–H···O interactions between the pyridylamino group and ester carbonyls stabilize a planar conformation.
- Twisting of the malonate moiety out of the pyridine plane minimizes steric clashes (non-bonded O–O distance ~1.56 Å).
This geometry impacts reactivity by preorganizing the molecule for cyclization or nucleophilic attack .
Advanced: What strategies mitigate byproducts in abnormal Michael reactions involving this compound?
- Solvent choice : Non-polar solvents (toluene) reduce polarity-driven side reactions.
- Catalytic additives : p-TsOH or Ce(IV) salts redirect pathways toward normal Michael adducts.
- Temperature modulation : Slow heating (ramp to 135°C) avoids sudden decomposition.
For example, using TSA.H₂O in diphenyl ether suppresses rearranged products by stabilizing intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
